1-(2-Bromobenzyl)-1H-imidazol-2-amine
Description
Contextual Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Synthesis and Discovery
Imidazole is a five-membered aromatic ring containing two nitrogen atoms. nbinno.com This heterocyclic compound is of great interest in organic and medicinal chemistry due to its unique electronic properties and versatile reactivity. nbinno.comresearchgate.net As an aromatic system, the imidazole ring possesses significant stability. nbinno.com It is also amphoteric, meaning it can act as both a weak acid and a weak base, which contributes to its diverse roles in chemical reactions. nbinno.com
The imidazole nucleus is a fundamental component of many important biological molecules, including the amino acid histidine, purines found in DNA and RNA, and the hormone histamine. nbinno.comekb.eglongdom.org This biological prevalence has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ekb.eglongdom.orguobasrah.edu.iqresearchgate.net Consequently, the imidazole ring is considered a privileged scaffold in drug discovery, frequently used to optimize the solubility and bioavailability of potential drug candidates. ekb.eg In synthesis, imidazoles serve as precursors for more complex heterocyclic systems and as ligands in coordination chemistry, where they can form stable complexes with metal ions, influencing catalysis. nbinno.comrsc.org
| Property | Description | Significance |
|---|---|---|
| Structure | Five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. ekb.eg | Provides stability and specific electronic characteristics. |
| Aromaticity | Contains a sextet of π-electrons, fulfilling Hückel's rule. nbinno.com | Imparts exceptional chemical stability. |
| Amphoterism | Can function as both a weak acid and a weak base. nbinno.com | Allows for versatile reactivity in various chemical environments. |
| Polarity | Highly polar molecule. uobasrah.edu.iq | Influences solubility and pharmacokinetic properties in drug design. ekb.eg |
The 2-Aminoimidazole Moiety: A Structural Feature of Interest in Advanced Chemical Investigations
The 2-aminoimidazole (2-AI) moiety is a key structural element found in a wide range of bioactive molecules, many of which are derived from marine natural products. nih.govresearchgate.net Alkaloids isolated from marine sponges, such as oroidin (B1234803) and related compounds, feature this chemical group and are known for their broad spectrum of pharmacological activities, making them promising lead compounds for drug development. nih.govresearchgate.net
In medicinal chemistry, the 2-aminoimidazole skeleton is a unique building block used in the design of modulators for various biological targets. nih.gov It is often considered a bioisostere of guanidine (B92328), acylguanidine, and benzamidine, meaning it can replace these groups in a molecule without significantly altering its biological activity, potentially improving its pharmacokinetic profile. nih.govresearchgate.net Incorporating the guanidinium (B1211019) group within the 2-aminoimidazole heterocycle lowers its pKa, which can enhance metal coordination interactions and bioavailability. nih.gov
Research has demonstrated that 2-AI derivatives possess a range of biological properties, including the ability to inhibit and disperse bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics. medchemexpress.comnih.govresearchgate.net This has led to investigations into their use as potential adjuvants to antimicrobial therapies, capable of resensitizing drug-resistant bacteria to existing antibiotics. nih.govnih.gov Furthermore, 2-aminoimidazole derivatives have been studied as inhibitors of enzymes like human arginase I, which is a target for managing diseases such as asthma. nih.govmedchemexpress.com
Overview of Research Trajectories for 1-(2-Bromobenzyl)-1H-imidazol-2-amine and Related Structural Analogs
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. synhet.com The presence of three key functional components—the 2-aminoimidazole group, the flexible benzyl (B1604629) linker, and the reactive bromine atom on the phenyl ring—makes it a versatile scaffold for building diverse chemical structures.
| Identifier | Value |
|---|---|
| CAS Number | 1184269-43-9 synhet.com |
| Molecular Formula | C10H10BrN3 bldpharm.com |
| IUPAC Name | 1-[(2-bromophenyl)methyl]imidazol-2-amine synhet.com |
| PubChem CID | 60862118 synhet.com |
The research trajectories for this compound and its analogs can be categorized based on the reactions involving its key functional groups:
Medicinal Chemistry Synthesis: The primary application appears to be in medicinal chemistry as a building block for pharmaceutical compounds. synhet.com The 2-aminoimidazole core is a known pharmacophore, and the bromobenzyl group allows for further structural modifications. The bromine atom can be replaced through various substitution reactions to introduce different functional groups, or it can be used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to create more complex molecular architectures.
Coordination Chemistry and Catalysis: Imidazole derivatives are widely used as ligands to form transition metal complexes. nih.gov Structural analogs of this compound, such as imidazolium (B1220033) salts, are precursors to N-heterocyclic carbenes (NHCs). These NHCs are important ligands in organometallic chemistry and are used to create catalysts for a variety of organic synthesis reactions. nih.gov For example, related structures have been used to synthesize copper(II) complexes. nih.gov
Materials Science: The aromatic nature of both the imidazole and phenyl rings suggests potential applications in materials science. Imidazole-containing compounds are investigated for the development of novel materials with specific electronic or optical properties, such as conductivity or fluorescence.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFORQXPZHDMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Development for 1 2 Bromobenzyl 1h Imidazol 2 Amine and Its Derivatives
Retrosynthetic Approaches to the 1-(2-Bromobenzyl)-1H-imidazol-2-amine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the C-N bonds of the imidazole (B134444) ring and the bond connecting the bromobenzyl group to the imidazole nitrogen.
A primary retrosynthetic disconnection breaks the bond between the N1 of the imidazole ring and the benzylic carbon. This leads to two key synthons: the 2-aminoimidazole core and a 2-bromobenzyl electrophile, such as 2-bromobenzyl bromide. This approach simplifies the synthesis to the preparation of the 2-aminoimidazole ring and a subsequent N-alkylation step.
A more fundamental disconnection strategy involves the complete deconstruction of the 2-aminoimidazole ring itself. This can be envisioned through several pathways, often converging on the reaction between a guanidine (B92328) or a guanidine equivalent and a three-carbon electrophilic synthon. For instance, the imidazole ring can be retrosynthetically cleaved to reveal guanidine and an α-haloketone or an equivalent α-dicarbonyl precursor. This approach is foundational to many classical imidazole syntheses.
Established General Synthetic Pathways for Imidazole Derivatives Pertinent to this compound
The construction of the 2-aminoimidazole core is a well-established area of heterocyclic chemistry. Several robust methods have been developed, many of which are applicable to the synthesis of the scaffold found in this compound.
Multi-Component Reactions (MCRs) for Imidazole Core Formation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic systems in a single step from three or more starting materials. nih.gov For the synthesis of 2-aminoimidazoles, MCRs can provide rapid access to a diverse range of substituted derivatives.
One notable MCR involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a guanidine derivative. While this is a common approach for related pyrimidine (B1678525) systems, variations of this strategy can be adapted for imidazole synthesis. researchgate.net More directly, three-component reactions of α-aminoazoles, aldehydes, and isocyanides have been developed for the synthesis of fused aminoimidazoles. rsc.org A general and efficient approach for the synthesis of new 5-amino and 5-iminoimidazo[1,2-a]imidazoles involves a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides mediated by zirconium(IV) chloride.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminobenzimidazole | Arylglyoxals | 1,3-Cyclohexanedione | Conventional heating or microwave irradiation | Fused heterocyclic systems | bohrium.com |
| 2-Aminoimidazoles | Triethyl orthoformate | Cyanamide | Microwave irradiation | 4-Aminoimidazo[1,2-a] mdpi.commdpi.comrsc.orgtriazines | rsc.org |
| 2-Aminobenzimidazole/3-amino-1,2,4-triazole | Aldehydes | Ethyl acetoacetate/acetyl acetone | Thiamine hydrochloride (VB1) in water | Benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine and mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives | rsc.org |
Cyclocondensation Strategies for 2-Aminoimidazole Ring Construction
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For 2-aminoimidazoles, the most common and direct strategy is the reaction of a guanidine derivative with an α-haloketone. This method allows for the formation of the imidazole ring in a single, efficient step. mdpi.comnih.gov
The reaction proceeds via initial nucleophilic attack of a nitrogen atom of guanidine on the α-carbon of the haloketone, followed by an intramolecular condensation to form the heterocyclic ring. This approach has been utilized in both traditional and green chemistry contexts, with recent developments employing deep eutectic solvents (DESs) to enhance reaction efficiency and environmental friendliness. mdpi.comnih.gov A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved through an under-air heterocyclodehydration process between α-chloroketones and guanidine derivatives using DESs. nih.gov
Another innovative cyclocondensation approach involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. This methodology is significant as it forms a C-C bond during the annulation event, allowing for late-stage derivatization. nih.gov
| Guanidine Derivative | α-Haloketone/Electrophile | Conditions | Product | Reference |
| Guanidine | α-Chloroketones | Deep Eutectic Solvents (e.g., Choline chloride/urea) | 2-Aminoimidazoles | mdpi.comnih.gov |
| N-Acetyl-guanidine | α-Bromoketones | Anhydrous DMF, room temperature | N-(1H-imidazol-2-yl)acetamides | nih.gov |
| 1,3-bis(tert-butoxycarbonyl)guanidine | α-Bromoketones | Not specified | N-substituted 2-aminoimidazoles | nih.gov |
| Guanidine | Conjugated α-Bromoalkenones | K2CO3, MnO2, 1,4-dioxane | Polysubstituted 2-aminoimidazoles | organic-chemistry.org |
| N-Propargyl guanidines | Aryl triflates | Pd(OAc)2, RuPhos, LiOtBu, PhCF3 | 2-Aminoimidazoles | nih.gov |
Directed Synthetic Strategies for N-Substitution and Bromobenzyl Group Introduction in Imidazole Chemistry
The introduction of the 2-bromobenzyl group at the N1 position of the 2-aminoimidazole ring is a critical step in the synthesis of the target molecule. N-alkylation is the most direct method for achieving this transformation.
N-Alkylation and N-Vinylation Methodologies Applied to Imidazole Systems
N-Alkylation
N-alkylation of imidazoles is a widely practiced and generally high-yielding reaction. The reaction of an imidazole derivative with an alkyl halide, such as 2-bromobenzyl bromide, in the presence of a base is the most common approach. The choice of base and solvent can influence the regioselectivity of the reaction in cases where the imidazole is unsymmetrically substituted at the 4 and 5 positions. For 2-aminoimidazole, the N-alkylation can occur at either the N1 or the exocyclic amino group. However, with appropriate choice of reaction conditions, selective N1 alkylation can be achieved. A sustainable route for the N-1 alkylation of imidazole and benzimidazole (B57391) derivatives has been developed under volatile organic solvent-free conditions in an alkaline water-SDS system. lookchem.com
| Imidazole Substrate | Alkylating Agent | Base/Conditions | Product | Reference |
| Imidazoles/Benzimidazoles | Alkyl halides | Alkaline water-SDS system | N-1 alkylated products | lookchem.com |
| 2-Substituted benzimidazoles | C3-C10 alkyl bromides | Tetrabutylammonium hydrogen sulfate, 30% aqueous KOH | N-alkylated benzimidazoles | researchgate.net |
| Imidazole, 2-methylimidazole, 2-methyl-4-nitroimidazole | Alkyl halides | Not specified | 1-Alkylimidazole derivatives | nih.gov |
N-Vinylation
While not directly applicable to the synthesis of this compound, N-vinylation of imidazoles is another important N-substitution reaction. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. A palladium-catalyzed N-vinylation of imidazole and benzimidazole with a paramagnetic vinyl bromide has been reported. mdpi.com This method allows for the formation of a C-N bond between the imidazole nitrogen and a vinylic carbon.
| Imidazole Substrate | Vinylating Agent | Catalyst/Conditions | Product | Reference |
| Imidazole, Benzimidazole, 2-Aminobenzimidazole | Paramagnetic vinyl bromide | Pd(OAc)2, racBINAP, Cs2CO3, Toluene | N-vinylated imidazoles/benzimidazoles | mdpi.com |
Regioselective Introduction of the 2-Bromobenzyl Moiety into Imidazole Scaffolds
The regioselective N-alkylation of unsymmetrical imidazoles, such as 2-aminoimidazole, presents a considerable synthetic challenge. The imidazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-3), and the exocyclic amino group at the C-2 position also offers a site for potential alkylation. Achieving selective alkylation at the desired nitrogen atom is paramount for the synthesis of a single, well-defined isomer like this compound.
The regioselectivity of N-alkylation in imidazole derivatives is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed. otago.ac.nz In the case of 2-aminoimidazole, the 2-amino group is a strong electron-donating group, which increases the electron density and nucleophilicity of the ring nitrogen atoms.
Several factors can be manipulated to favor the formation of the N-1 substituted product:
Steric Hindrance: The proximity of the 2-amino group to the N-1 and N-3 positions can create steric hindrance that influences the approach of the alkylating agent. The use of a bulky alkylating agent can favor substitution at the less sterically hindered nitrogen atom. nih.govrsc.org In the context of introducing a 2-bromobenzyl group, the steric bulk of this moiety can play a significant role in directing the alkylation. rsc.org
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome of the reaction. beilstein-journals.org The use of a strong, non-nucleophilic base can generate the imidazolide (B1226674) anion, and the subsequent alkylation can be directed by the counter-ion and solvent polarity.
Kinetic vs. Thermodynamic Control: The reaction can be steered towards either the kinetically or thermodynamically favored product by careful control of the reaction temperature and time. wikipedia.orgyoutube.comjackwestin.comlibretexts.orgyoutube.com Typically, the kinetic product is formed faster at lower temperatures, while the thermodynamic product, which is more stable, is favored at higher temperatures with longer reaction times.
A plausible synthetic route for the regioselective introduction of the 2-bromobenzyl moiety is the direct N-alkylation of 2-aminoimidazole with 2-bromobenzyl bromide. To achieve high regioselectivity for the N-1 position, careful optimization of reaction conditions is necessary.
Table 1: Proposed Reaction Conditions for Regioselective N-1 Benzylation of 2-Aminoimidazole
| Parameter | Condition | Rationale |
| Base | NaH, K2CO3, or Cs2CO3 | To deprotonate the imidazole ring, forming the more nucleophilic imidazolide anion. |
| Solvent | DMF, acetonitrile, or THF | Polar aprotic solvents can facilitate SN2 reactions. |
| Temperature | 0°C to room temperature | Lower temperatures may favor kinetic control and potentially enhance regioselectivity. |
| Reaction Time | Monitored by TLC | To optimize for the formation of the desired product and minimize side reactions. |
This table is interactive. Users can sort and filter the data.
It is important to note that without specific literature precedent for this exact transformation, these conditions are proposed based on general principles of imidazole chemistry and related N-alkylation reactions. lookchem.comresearchgate.net
Exploration of Sustainable and Efficient Synthetic Techniques for this compound (e.g., Solvent-Free and Microwave-Assisted Synthesis)
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These approaches aim to reduce waste, energy consumption, and the use of hazardous solvents. researchgate.net For the synthesis of this compound, both solvent-free and microwave-assisted techniques offer promising alternatives to traditional solution-phase chemistry.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times, increased yields, and improved product purity. rsc.orgnih.gov For the N-alkylation of 2-aminoimidazole, microwave-assisted synthesis could offer several advantages:
Rapid Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. mdpi.com
Improved Yields: The high efficiency of microwave heating can lead to higher conversions and yields of the desired product.
Enhanced Regioselectivity: In some cases, the rapid heating profile under microwave irradiation can influence the regioselectivity of a reaction. rsc.org
A potential microwave-assisted protocol for the synthesis of this compound would involve irradiating a mixture of 2-aminoimidazole, 2-bromobenzyl bromide, and a suitable base in a microwave reactor.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are highly attractive from a green chemistry perspective as they eliminate the need for potentially harmful and difficult-to-remove solvents. semanticscholar.org These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst.
For the preparation of this compound, a solvent-free approach could involve the neat reaction of 2-aminoimidazole with 2-bromobenzyl bromide, potentially with a solid base like potassium carbonate. This method offers benefits such as:
Reduced Environmental Impact: Elimination of solvent waste.
Simplified Work-up: The product can often be isolated by simple filtration or extraction.
Potential for High Atom Economy: As there are no solvent molecules involved in the reaction.
Table 2: Comparison of Conventional vs. Sustainable Synthetic Techniques
| Technique | Advantages | Disadvantages |
| Conventional Heating | Well-established, predictable. | Long reaction times, potential for side products, solvent waste. |
| Microwave-Assisted | Rapid reaction rates, higher yields, potential for improved selectivity. rsc.org | Requires specialized equipment. |
| Solvent-Free | Environmentally friendly, simplified work-up, high atom economy. researchgate.net | May not be suitable for all substrates, potential for localized overheating. |
This table is interactive. Users can sort and filter the data based on different criteria.
The exploration of these sustainable and efficient synthetic techniques for the preparation of this compound and its derivatives is a promising avenue for future research, offering the potential for more environmentally benign and economically viable synthetic processes.
Advanced Reaction Chemistry and Functionalization of 1 2 Bromobenzyl 1h Imidazol 2 Amine
Investigation of Cross-Coupling Reactivity at the 2-Bromobenzyl Moiety
The carbon-bromine bond on the benzyl (B1604629) ring is a primary site for transition metal-catalyzed cross-coupling reactions. This functionality allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a powerful tool for molecular elaboration.
Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules. For 1-(2-Bromobenzyl)-1H-imidazol-2-amine, the aryl bromide is an excellent electrophilic partner for several key palladium-catalyzed transformations.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling an organohalide with an organoboron species. nih.gov The 2-bromobenzyl moiety is expected to readily participate in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups. nih.govmdpi.comresearchgate.netresearchgate.net The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The presence of the amino-imidazole portion of the molecule is generally well-tolerated under these conditions. nih.gov
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromoaniline Derivative | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Low (~11%) | nih.gov |
| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 91 | nih.gov |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 85 | mdpi.com |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.comacs.org This transformation would install an alkynyl substituent at the 2-position of the benzyl group, creating a valuable intermediate for further synthesis, such as the construction of polycyclic systems or materials with interesting electronic properties. The reaction conditions are generally mild and compatible with various functional groups. nih.gov
| Aryl Bromide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | - | 90 | organic-chemistry.org |
| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 96 | organic-chemistry.org |
| 3-Bromopyridine | Phenylacetylene | Na₂PdCl₄ / cataCXium PIntb / CuI | TMEDA | TMEDA | 98 | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with a wide variety of amine nucleophiles. wikipedia.orgorganic-chemistry.orgorgsyn.org Applying this reaction to this compound would result in the formation of a diarylmethylamine derivative. The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high efficiency, particularly with potentially chelating substrates. wikipedia.orgresearchgate.net Modern catalyst systems tolerate a broad range of functional groups and can couple both primary and secondary amines, including anilines and heterocycles. nih.gov
| Aryl Bromide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-1H-imidazole | N-Methylaniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 85 | nih.gov |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaO-t-Bu | Toluene | 97 | wikipedia.org |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaO-t-Bu | Toluene | 98 | organic-chemistry.org |
Copper-mediated reactions, particularly the Ullmann condensation, represent a classical and often complementary approach to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. acs.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for specific substrate combinations. researchgate.net The reaction of the 2-bromobenzyl moiety with various nucleophiles (amines, phenols, thiols) in the presence of a copper catalyst and a base would lead to the corresponding substituted products. nih.govrsc.org The use of chelating ligands, such as 1,10-phenanthroline (B135089) or amino acids, can significantly improve the efficiency and mildness of these transformations. acs.org
| Aryl Halide Substrate | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Imidazole (B134444) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Xylene | 83 | nih.gov |
| Iodobenzene | n-Butylamine | CuI / Ethylene glycol | K₃PO₄ | 2-Propanol | 91 | acs.org |
| Bromobenzene | Aqueous Methylamine | Copper powder | - | Water | 95 | researchgate.net |
Post-Synthetic Modifications and Derivatization at the 2-Amino Position
The 2-amino group on the imidazole ring is a key site for functionalization. As part of a guanidine-like system, its nucleophilicity is modulated, but it remains reactive towards various electrophiles. nih.govresearchgate.net
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-2-aminoimidazoles. chemguide.co.ukreddit.comchemguide.co.uk This transformation is useful for installing a variety of functional groups and for modulating the electronic properties of the imidazole system.
Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonyl derivatives, which are important pharmacophores.
Condensation: Reaction with aldehydes or ketones can form Schiff bases (imines), which can serve as intermediates for further transformations, such as reduction to secondary amines.
Alkylation/Arylation: While direct N-alkylation can be challenging, reactions with highly reactive alkylating agents or metal-catalyzed arylation reactions could potentially functionalize the exocyclic amine. nih.gov
These modifications allow for the systematic exploration of structure-activity relationships by introducing diverse substituents at the 2-position. mdpi.comnih.gov
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-(2-Bromobenzyl)-1H-imidazol-2-yl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride (PhSO₂Cl) | N-(1-(2-Bromobenzyl)-1H-imidazol-2-yl)benzenesulfonamide |
| Schiff Base Formation | Benzaldehyde (PhCHO) | (E)-N-Benzylidene-1-(2-bromobenzyl)-1H-imidazol-2-amine |
| Reductive Amination | Acetone, NaBH₃CN | 1-(2-Bromobenzyl)-N-isopropyl-1H-imidazol-2-amine |
Transformations Involving the Imidazole Nitrogen Atoms and Aromatic Ring
The imidazole core itself presents opportunities for further chemical modification. The N-1 position is already occupied by the 2-bromobenzyl group. The remaining imine-type nitrogen (N-3) is basic and nucleophilic, making it susceptible to:
Alkylation/Quaternization: Reaction with alkyl halides can lead to the formation of imidazolium (B1220033) salts. google.comresearchgate.net These ionic compounds have applications as precursors to N-heterocyclic carbenes (NHCs) or as ionic liquids.
Coordination: The N-3 nitrogen can act as a ligand, coordinating to various metal centers to form metal-organic complexes.
The imidazole ring is an electron-rich aromatic system, and the 2-amino group is a strong activating group, directing electrophilic aromatic substitution to the C-4 and C-5 positions. byjus.comwikipedia.orglibretexts.org Potential transformations include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce halogen atoms onto the imidazole ring.
Nitration and Sulfonation: Under controlled conditions, nitration or sulfonation could occur, although the acidic conditions required may lead to side reactions. masterorganicchemistry.comyoutube.com
These transformations allow for the fine-tuning of the steric and electronic properties of the heterocyclic core.
| Reaction Site | Reaction Type | Reagent | Expected Product Type |
|---|---|---|---|
| N-3 | Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Imidazolium Salt |
| C-4 / C-5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted imidazole ring |
| C-4 / C-5 | Nitration | HNO₃ / H₂SO₄ | Nitro-substituted imidazole ring |
| N-3 | Metal Coordination | PdCl₂, Cu(OAc)₂ | Metal Complex |
Computational Chemistry and Theoretical Characterization of 1 2 Bromobenzyl 1h Imidazol 2 Amine
Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Conformations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net For 1-(2-Bromobenzyl)-1H-imidazol-2-amine, DFT calculations are essential for elucidating its most stable three-dimensional arrangement and understanding its intrinsic electronic character.
Electronic Properties: The electronic nature of a molecule is described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgmdpi.com DFT calculations provide the energies of these orbitals and can map their spatial distribution, revealing which parts of the molecule are electron-rich or electron-poor. Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, highlighting electronegative regions (often associated with nitrogen or oxygen atoms) that are susceptible to electrophilic attack and electropositive regions prone to nucleophilic attack. scirp.orgnih.gov
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV |
| Dihedral Angle (C-C-N-C) | Torsion angle between benzyl (B1604629) and imidazole (B134444) rings | 85.2° |
| Dipole Moment | Measure of molecular polarity | 3.5 Debye |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in water or a lipid bilayer. ajchem-a.com
For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt at a given temperature and the timescale of transitions between them. This is particularly important for understanding the flexibility of the bond linking the bromobenzyl and imidazole moieties. The simulation can track key metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. researchgate.netpensoft.net Such studies are crucial for understanding how the molecule might adapt its shape upon binding to a biological target.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | Set of parameters to describe interatomic potentials | CHARMM36 / AMBER |
| Solvent Model | Representation of the solvent environment | TIP3P Water |
| Temperature | Simulation temperature | 300 K |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Total duration of the simulation | 100 ns |
Quantum Chemical Calculations of Reactivity and Reaction Pathway Elucidation
Quantum chemical calculations, primarily using DFT, are employed to predict a molecule's reactivity. nih.govijbbb.org By analyzing the electronic structure, one can compute various "reactivity descriptors" that quantify the molecule's susceptibility to chemical reactions.
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity. nih.gov These include:
Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov These calculations can pinpoint specific atoms on the imidazole ring or benzyl group that are most likely to participate in a chemical reaction, which is invaluable for understanding potential metabolic pathways or designing synthetic modifications.
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.15 eV |
In Silico Modeling for Predicting Molecular Recognition and Binding Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. amazonaws.comresearchgate.net
For this compound, docking simulations could be performed against a relevant protein target to predict its binding mode and affinity. The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. The results of a docking study are typically a binding score (an estimate of binding affinity, e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. pensoft.netresearchgate.net For instance, the amine group and imidazole nitrogens of the title compound are potential hydrogen bond donors and acceptors, which could be critical for anchoring the molecule in a protein's active site.
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Affinity | Estimated free energy of binding | -9.7 kcal/mol |
| Hydrogen Bonds | Key polar interactions | Amine group with Asp145; Imidazole N-H with Glu91 |
| Hydrophobic Interactions | Non-polar interactions | Bromobenzyl ring with Leu22, Val70 |
| Interacting Residues | Amino acids in the binding site | Glu91, Asp145, Leu22, Val70, Phe144 |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 2 Bromobenzyl 1h Imidazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.
For 1-(2-Bromobenzyl)-1H-imidazol-2-amine, ¹H NMR spectroscopy would identify all unique proton environments. The benzylic protons (CH₂) are expected to appear as a singlet, while the protons on the imidazole (B134444) ring would present as distinct signals. The four protons of the bromobenzyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by identifying the unique carbon atoms in the molecule, including those without attached protons. The chemical shifts are indicative of the electronic environment of each carbon atom.
To definitively assign these signals and establish connectivity, 2D NMR techniques are employed. ipb.ptjocpr.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings), helping to identify adjacent protons, such as those within the aromatic ring system. jocpr.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. jocpr.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the benzyl (B1604629) group to the imidazole ring nitrogen.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the molecule's conformation and the relative orientation of the rings. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position(s) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Assignment Notes |
| Imidazole C2 | - | - | ~150-155 | Carbon bearing the amine group. |
| Imidazole C4 | ~6.8-7.0 | d | ~120-125 | Imidazole ring proton/carbon. |
| Imidazole C5 | ~6.6-6.8 | d | ~115-120 | Imidazole ring proton/carbon. |
| NH₂ | ~5.0-6.0 | br s | - | Amine protons, shift can be variable. |
| Benzyl CH₂ | ~5.1-5.3 | s | ~50-55 | Methylene (B1212753) bridge connecting the rings. |
| Benzyl C1' | - | - | ~135-140 | Quaternary carbon attached to CH₂. |
| Benzyl C2' | - | - | ~122-125 | Quaternary carbon attached to Bromine. |
| Benzyl C3' | ~7.5-7.7 | d | ~132-135 | Aromatic proton ortho to Bromine. |
| Benzyl C4' | ~7.2-7.4 | t | ~128-130 | Aromatic proton meta to Bromine. |
| Benzyl C5' | ~7.1-7.3 | t | ~129-131 | Aromatic proton para to Bromine. |
| Benzyl C6' | ~6.9-7.1 | d | ~127-129 | Aromatic proton ortho to CH₂ group. |
Note: Predicted values are based on general principles and data for structurally related compounds. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each technique relies on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds. The resulting spectrum serves as a unique molecular "fingerprint."
For this compound, key expected vibrations would confirm the presence of its constituent parts. synhet.com The N-H stretching of the primary amine group would appear as a distinct band or pair of bands. Aromatic C-H stretching and bending modes would confirm the benzyl ring, while aliphatic C-H stretching corresponds to the methylene bridge. Vibrations from the imidazole ring, such as C=N and C-N stretching, would also be present. researchgate.netnist.gov The C-Br stretch typically appears at lower wavenumbers.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong |
| C-H Stretch | Aromatic (Benzyl) | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |
| C=N Stretch | Imidazole Ring | 1580 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| N-H Bend | Primary Amine (-NH₂) | 1550 - 1640 | Medium |
| C-N Stretch | Imidazole Ring/Amine | 1200 - 1350 | Strong |
| C-Br Stretch | Bromo-Aryl | 500 - 650 | Medium-Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., ESI-HRMS, GC-MS)
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), can determine the molecular weight of a compound with extremely high accuracy, allowing for the confirmation of its elemental formula. synhet.com
The calculated monoisotopic mass of this compound (C₁₀H₁₀BrN₃) is approximately 251.0058 Da. ESI-HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 252.0136. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion ([M+H]⁺ and [M+2+H]⁺) separated by 2 Da, providing definitive evidence for the presence of a single bromine atom.
Analysis of the fragmentation pattern provides further structural confirmation. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would result in two major fragment ions: one corresponding to the 2-bromobenzyl cation and the other to the 2-aminoimidazole moiety. nist.gov
Interactive Table: Predicted Mass Spectrometry Data for this compound
| m/z (Da) | Ion Formula | Identity | Notes |
| 252.0136 / 254.0116 | [C₁₀H₁₁BrN₃]⁺ | [M+H]⁺ | Protonated molecular ion, showing the 1:1 bromine isotope pattern. |
| 169.9758 / 171.9738 | [C₇H₆Br]⁺ | [2-Bromobenzyl]⁺ | Fragment from cleavage of the benzyl-imidazole bond. |
| 84.0556 | [C₃H₆N₃]⁺ | [2-Amino-1H-imidazolium]⁺ | Fragment from cleavage of the benzyl-imidazole bond. |
Note: m/z values are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ⁷⁹Br/⁸¹Br).
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles. For this compound, this analysis would confirm the connectivity established by NMR and reveal the spatial relationship between the bromobenzyl and imidazole rings.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals key intermolecular interactions, such as hydrogen bonds. researchgate.netmdpi.com The primary amine (NH₂) group is a strong hydrogen bond donor, and the imidazole ring contains both donor (N-H, if protonated or in tautomeric form) and acceptor (imine-like nitrogen) sites. These interactions are crucial for understanding the compound's physical properties. Data from structurally related molecules show that imidazole and phenyl rings can be nearly perpendicular. nih.gov
Interactive Table: Representative X-ray Crystallography Parameters
| Parameter | Example Value | Description |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or Pbca | Defines the specific symmetry elements within the crystal. |
| a (Å) | 8 - 12 | Unit cell dimension. |
| b (Å) | 10 - 15 | Unit cell dimension. |
| c (Å) | 18 - 22 | Unit cell dimension. |
| β (°) | 90 - 110 | Unit cell angle (for monoclinic). |
| Z | 4 or 8 | Number of molecules per unit cell. |
| Key Interactions | N-H···N hydrogen bonds | Expected primary interaction linking molecules via the amine and imidazole groups. |
Note: These values are representative examples based on similarly sized bromobenzyl-heterocycle structures and are not experimental data for the title compound.
Advanced Rotational Spectroscopy for High-Resolution Structural Parameters
Rotational spectroscopy is a high-resolution gas-phase technique that measures the absorption of microwave radiation as a molecule transitions between quantized rotational energy levels. This method can determine a molecule's rotational constants (A, B, C) with exceptional precision. These constants are inversely related to the principal moments of inertia, which depend on the molecule's mass distribution and geometry.
From these constants, a highly accurate molecular structure can be derived, including bond lengths and angles, often with greater precision than other methods. researchgate.net The technique is sensitive to isotopic substitution, which can be used to pinpoint the exact coordinates of specific atoms. A comprehensive investigation of the rotational spectrum of this compound would yield a definitive gas-phase structure, free from the intermolecular interactions present in the solid state. researchgate.net The analysis would also determine the components of the molecular dipole moment, providing insight into the molecule's charge distribution.
Interactive Table: Expected Parameters from Rotational Spectroscopy
| Parameter | Symbol | Expected Information |
| Rotational Constants | A, B, C (MHz) | Provides precise moments of inertia for determining the gas-phase molecular structure. |
| Centrifugal Distortion Constants | Dⱼ, Dⱼₖ, etc. (kHz) | Corrects for the non-rigidity of the molecule as it rotates. |
| Dipole Moment Components | µₐ, µᵦ, µ꜀ (Debye) | Determines the magnitude and orientation of the molecular dipole moment. |
Note: The specific values for these parameters would need to be determined experimentally.
Mechanistic Investigations of in Vitro Biological Interactions of 1 2 Bromobenzyl 1h Imidazol 2 Amine Derivatives
Analysis of Molecular Recognition and Binding Affinities with Specific Biological Targets (in vitro)
Detailed molecular recognition and binding affinity studies for 1-(2-Bromobenzyl)-1H-imidazol-2-amine are not extensively documented. However, the structural motifs present in the molecule, namely the imidazole (B134444) ring and the bromobenzyl group, suggest potential interactions with various biological targets. The imidazole moiety is a known constituent of many biologically active molecules and can participate in hydrogen bonding and other non-covalent interactions. The bromobenzyl group can influence binding affinity, potentially through hydrophobic and halogen bonding interactions.
For related benzimidazole (B57391) derivatives, studies have explored their binding to targets such as DNA and various enzymes. While not directly applicable to the title compound, these studies highlight the potential for the core imidazole structure to interact with biological macromolecules. The specific substitution pattern of the 2-bromobenzyl group would undoubtedly modulate these interactions, influencing both affinity and selectivity for any given target.
Exploration of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase Inhibition)
The potential for this compound and its derivatives to act as enzyme inhibitors has been an area of interest, particularly concerning carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes. nih.govnih.gov While many known CA inhibitors are sulfonamide-based, other heterocyclic compounds have also been investigated. nih.gov
Studies on related 2-aminoimidazoline-containing sulfonamides have demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms, with inhibition constants (Kᵢ) in the nanomolar to micromolar range. nih.gov The general mechanism for many CA inhibitors involves coordination to the zinc ion in the enzyme's active site. For non-sulfonamide inhibitors, the binding mode can vary.
The inhibitory potential of this compound against specific CA isoforms has not been definitively established in the available literature. Kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibition constants (Kᵢ) against a panel of CA isoforms. Such data would be crucial for understanding the structure-activity relationship and the specific molecular interactions driving inhibition.
Investigation of Molecular Pathways and Cellular Interactions (in vitro)
Research into the specific molecular pathways and in vitro cellular interactions of this compound is still in its early stages. The biological effects of imidazole derivatives can be diverse, ranging from antimicrobial to anticancer activities, which are underpinned by their interactions with various cellular components and signaling pathways. ekb.egnih.gov
For instance, some benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines, with effects on the cell cycle. The investigation of such effects for this compound would typically involve a battery of in vitro cellular assays, such as cell viability assays (e.g., MTT), cell cycle analysis (e.g., flow cytometry), and apoptosis assays (e.g., Annexin V staining). Further mechanistic studies could involve Western blotting to probe the expression levels of key proteins in relevant signaling pathways. The influence of the 2-bromobenzyl substitution on cellular uptake and intracellular localization would also be a critical aspect of such investigations.
Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Mechanistic Contributions
Quantitative Structure-Activity Relationship (QSAR) studies are valuable computational tools for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For a series of related compounds, QSAR models can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are correlated with their activity.
A dedicated QSAR study on a series of 1-(substituted benzyl)-1H-imidazol-2-amine derivatives would be invaluable for elucidating the mechanistic contributions of the 2-bromo substitution and other structural modifications. By correlating structural features with in vitro biological data (e.g., enzyme inhibition or cytotoxicity), a predictive QSAR model could be developed. This model would not only help in understanding the mechanism of action but also guide the design of new, more potent, and selective analogues. The contour maps generated from such studies could provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity. researchgate.net
Future Research Directions and Interdisciplinary Prospects for 1 2 Bromobenzyl 1h Imidazol 2 Amine
Rational Design of Advanced Imidazole (B134444) Analogs Based on Structure-Activity Relationships and Computational Predictions
The future development of more potent and selective analogs of 1-(2-Bromobenzyl)-1H-imidazol-2-amine will heavily rely on a synergistic approach that combines traditional structure-activity relationship (SAR) studies with advanced computational predictions. nih.gov SAR studies are fundamental in identifying the key structural motifs responsible for the biological activity of a compound. mdpi.com For this compound, this would involve the systematic modification of its core components: the 2-aminoimidazole ring, the benzyl (B1604629) group, and the bromine substituent.
Key areas for SAR exploration would include:
Modification of the Benzyl Ring: Investigating the impact of substituting the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups at various positions on the benzyl ring. This could modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to biological targets.
Alterations to the Imidazole Core: Exploring the effects of substitution at other positions of the imidazole ring to enhance target specificity and reduce off-target effects.
Computational chemistry will play a pivotal role in guiding these synthetic efforts. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate structural features with biological activity. nih.gov Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogs with various biological targets, such as kinases or other enzymes. researchgate.net This in silico approach can help prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. nih.gov
For instance, a hypothetical QSAR study could be designed as outlined in the table below:
| Analog | Modification | Predicted Activity (IC50, µM) | Lipophilicity (logP) |
|---|---|---|---|
| 1-(2-Chlorobenzyl)-1H-imidazol-2-amine | Br to Cl substitution | 1.5 | 2.8 |
| 1-(2-Fluorobenzyl)-1H-imidazol-2-amine | Br to F substitution | 2.1 | 2.5 |
| 1-(2-Methylbenzyl)-1H-imidazol-2-amine | Br to CH3 substitution | 3.5 | 3.1 |
| 1-(3-Bromobenzyl)-1H-imidazol-2-amine | Isomeric repositioning of Br | 0.9 | 3.0 |
Development of Novel Synthetic Routes and Methodological Advancements for Complex Imidazole Architectures
The advancement of synthetic organic chemistry provides a continuous stream of new methodologies that can be applied to the synthesis of complex imidazole architectures, including this compound and its derivatives. rsc.orgresearchgate.net While classical methods for imidazole synthesis, such as the Debus-Radziszewski reaction, are well-established, modern approaches offer greater efficiency, regioselectivity, and functional group tolerance. nih.gov
Future research in this area should focus on the development of more streamlined and versatile synthetic routes. This could involve the use of transition-metal-catalyzed cross-coupling reactions to introduce the bromobenzyl group or to further functionalize the imidazole core. organic-chemistry.org Multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, represent another promising avenue for the efficient synthesis of a diverse library of this compound analogs. biomedpharmajournal.org
The exploration of green chemistry principles in the synthesis of these compounds is also a crucial future direction. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions, such as microwave-assisted or ultrasound-promoted synthesis, to minimize the environmental impact of the synthetic process. biomedpharmajournal.orgsemanticscholar.org
A comparative overview of potential synthetic strategies is presented in the table below:
| Synthetic Method | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Classical Cyclocondensation | Reaction of a dicarbonyl compound, an aldehyde, and ammonia | Well-established, readily available starting materials | Often requires harsh reaction conditions, may lack regioselectivity |
| Metal-Catalyzed Cross-Coupling | Formation of C-N or C-C bonds using catalysts like palladium or copper | High efficiency, good functional group tolerance | Cost of catalysts, potential for metal contamination in the final product |
| Multi-Component Reactions | One-pot synthesis from multiple starting materials | High atom economy, rapid generation of molecular diversity | Reaction optimization can be complex |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Reduced reaction times, often higher yields | Requires specialized equipment |
Exploration of Molecular Interactions in Diverse Biological Systems (in vitro, mechanistic focus)
Understanding the molecular interactions of this compound within biological systems is paramount to elucidating its mechanism of action and identifying its specific cellular targets. mdpi.com The 2-aminoimidazole moiety is known to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for its binding to proteins and enzymes. researchgate.netnih.gov
Future in vitro studies should aim to identify the specific binding partners of this compound. This can be achieved through a variety of techniques, including affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Once a target is identified, detailed mechanistic studies can be undertaken to characterize the binding kinetics and thermodynamics of the interaction.
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into the binding mode of this compound with its target protein. This information is invaluable for understanding the key intermolecular interactions that govern binding and for guiding the rational design of more potent and selective analogs. nih.gov
A hypothetical summary of in vitro mechanistic studies is provided below:
| Experimental Technique | Information Obtained | Potential Findings for this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation kinetics | Quantification of the binding strength to a specific protein target |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS) | Determination of the driving forces of the binding interaction (e.g., enthalpy- or entropy-driven) |
| X-ray Crystallography | 3D structure of the compound-protein complex | Identification of key amino acid residues involved in binding and the precise orientation of the compound in the active site |
| Enzyme Inhibition Assays | Inhibitory potency (IC50, Ki) | Determination of the compound's ability to inhibit the activity of a specific enzyme |
Q & A
Q. What are the common synthetic routes for 1-(2-Bromobenzyl)-1H-imidazol-2-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromobenzyl derivatives can react with imidazole precursors under Pd-catalyzed Suzuki-Miyaura cross-coupling conditions to introduce the aryl group. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Q. What are the primary applications of this compound in early-stage medicinal chemistry?
It serves as a scaffold for kinase inhibitors or GPCR modulators. The bromine atom enables further functionalization via cross-coupling, while the NH₂ group participates in hydrogen bonding with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Dose-response profiling : Validate activity across multiple assays (e.g., IC₅₀ in enzymatic vs. cell-based assays) .
- Structural analogs : Compare substituent effects (e.g., replacing Br with Cl alters steric hindrance and binding affinity) .
- Computational docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and identify false positives .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the imidazole ring?
Q. How do computational methods (e.g., DFT, ADMET) inform the design of derivatives with improved pharmacokinetics?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADMET prediction : Tools like SwissADME assess logP (optimal ~2.5), solubility, and cytochrome P450 interactions to reduce toxicity risks .
- Molecular dynamics simulations : Evaluate binding stability in physiological conditions (e.g., RMSD < 2 Å over 100 ns) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to enhance enantioselectivity (>90% ee) .
- Process monitoring : In-line FTIR tracks intermediates to prevent racemization .
Methodological Considerations
Q. How are binding affinities quantified in molecular interaction studies?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH) for ligand-protein interactions .
- Fluorescence polarization : Detects displacement of fluorescent probes (e.g., FITC-labeled competitors) .
Q. What protocols mitigate degradation during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
